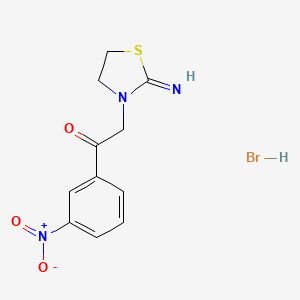
2-(2-Iminothiazolidin-3-yl)-1-(3-nitrophenyl) monohydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Iminothiazolidin-3-yl)-1-(3-nitrophenyl) monohydrobromide is a synthetic organic compound that features a thiazolidine ring, an imine group, and a nitrophenyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Iminothiazolidin-3-yl)-1-(3-nitrophenyl) monohydrobromide typically involves the following steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable thiol with an amine under acidic conditions.
Introduction of the Iminothiazolidin Group: This step involves the reaction of the thiazolidine intermediate with an appropriate aldehyde or ketone to form the imine group.
Attachment of the Nitrophenyl Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring or the imine group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The compound can participate in substitution reactions, especially at the phenyl ring or the imine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic or nucleophilic reagents, depending on the specific substitution reaction.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include amines or hydroxylamines.
Substitution: Products will vary based on the specific substituents introduced.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Possible applications in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2-Iminothiazolidin-3-yl)-1-(3-nitrophenyl) monohydrobromide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Iminothiazolidin-3-yl)-1-(4-nitrophenyl) monohydrobromide
- 2-(2-Iminothiazolidin-3-yl)-1-(3-chlorophenyl) monohydrobromide
- 2-(2-Iminothiazolidin-3-yl)-1-(3-methylphenyl) monohydrobromide
Uniqueness
The uniqueness of 2-(2-Iminothiazolidin-3-yl)-1-(3-nitrophenyl) monohydrobromide lies in its specific substitution pattern and the presence of the nitro group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Propiedades
Número CAS |
5068-75-7 |
|---|---|
Fórmula molecular |
C11H12BrN3O3S |
Peso molecular |
346.20 g/mol |
Nombre IUPAC |
2-(2-imino-1,3-thiazolidin-3-yl)-1-(3-nitrophenyl)ethanone;hydrobromide |
InChI |
InChI=1S/C11H11N3O3S.BrH/c12-11-13(4-5-18-11)7-10(15)8-2-1-3-9(6-8)14(16)17;/h1-3,6,12H,4-5,7H2;1H |
Clave InChI |
ANFPQNKVKSXGKM-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(=N)N1CC(=O)C2=CC(=CC=C2)[N+](=O)[O-].Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















